molecular formula C19H19NO B14582358 1-[(4-Ethylphenyl)methyl]-4-methylquinolin-2(1H)-one CAS No. 61298-21-3

1-[(4-Ethylphenyl)methyl]-4-methylquinolin-2(1H)-one

Cat. No.: B14582358
CAS No.: 61298-21-3
M. Wt: 277.4 g/mol
InChI Key: CDLKUUPJKJVTFW-UHFFFAOYSA-N
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Description

1-[(4-Ethylphenyl)methyl]-4-methylquinolin-2(1H)-one is a chemical compound with a complex structure that includes a quinoline core substituted with an ethylphenylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Ethylphenyl)methyl]-4-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method involves the condensation of 4-ethylbenzyl chloride with 4-methylquinoline-2-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Ethylphenyl)methyl]-4-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline nitrogen, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted quinoline compounds.

Scientific Research Applications

1-[(4-Ethylphenyl)methyl]-4-methylquinolin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-Ethylphenyl)methyl]-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methylphenyl)methyl]-4-methylquinolin-2(1H)-one
  • 1-[(4-Ethylphenyl)methyl]-4-chloroquinolin-2(1H)-one
  • 1-[(4-Ethylphenyl)methyl]-4-methylquinolin-2(1H)-thione

Uniqueness

1-[(4-Ethylphenyl)methyl]-4-methylquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylphenylmethyl group and the methyl group on the quinoline core can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

61298-21-3

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-methylquinolin-2-one

InChI

InChI=1S/C19H19NO/c1-3-15-8-10-16(11-9-15)13-20-18-7-5-4-6-17(18)14(2)12-19(20)21/h4-12H,3,13H2,1-2H3

InChI Key

CDLKUUPJKJVTFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=CC2=O)C

Origin of Product

United States

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